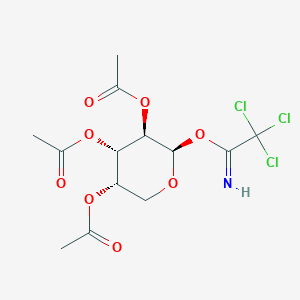
2,3,4-Tri-o-acetyl-beta-l-arabinopyranosyl trichloroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.62 g/mol . This compound is a derivative of arabinopyranose, a sugar molecule, and is used in various chemical synthesis processes, particularly in glycosylation reactions .
Méthodes De Préparation
The reaction typically occurs under anhydrous conditions to prevent hydrolysis . The process can be summarized as follows:
Acetylation: Beta-L-arabinopyranose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranose.
Introduction of Trichloroacetimidate Group: The acetylated sugar is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate.
Analyse Des Réactions Chimiques
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is primarily used in glycosylation reactions, where it acts as a glycosyl donor. The compound undergoes the following types of reactions:
Substitution Reactions: The trichloroacetimidate group is replaced by a nucleophile, typically an alcohol, to form a glycosidic bond.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sugar and trichloroacetamide.
Common reagents used in these reactions include acids or bases to catalyze the substitution and hydrolysis processes. The major products formed are glycosides and trichloroacetamide .
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: It is used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Study of Glycosylation Mechanisms: Researchers use this compound to study the mechanisms of glycosylation reactions, which are crucial for understanding biological processes such as cell signaling and protein folding.
Development of Therapeutics: The compound is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the formation of a glycosidic bond through a substitution reaction. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile. This results in the formation of a glycoside and trichloroacetamide .
Comparaison Avec Des Composés Similaires
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is similar to other glycosyl donors such as:
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl 2,2,2-Trichloroacetimidate: This compound is used in the synthesis of glucosides and has similar reactivity and applications.
2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl 2,2,2-Trichloroacetimidate: Used in the synthesis of galactosides, it also shares similar reaction mechanisms and applications.
The uniqueness of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate lies in its specific use for synthesizing arabinose-containing glycosides, which are less common compared to glucose and galactose derivatives .
Propriétés
Formule moléculaire |
C13H16Cl3NO8 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
[(3S,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1 |
Clé InChI |
NAGHJYXWJQCCPK-UKKRHICBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
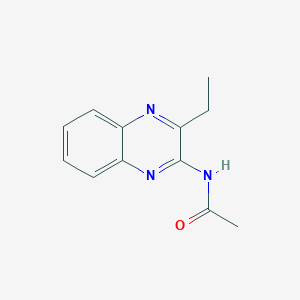
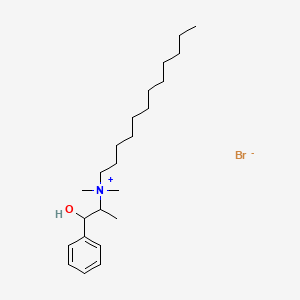
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
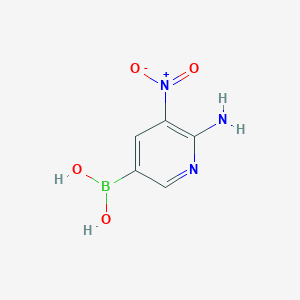
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
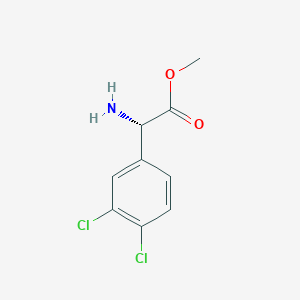
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)


